Oxalic acid;2-pyrrol-1-ylethanamine
Description
Significance of Proton Transfer Salts in Chemical Research
Proton transfer salts are a cornerstone of modern chemical and material science due to their wide-ranging applications and the tunability of their properties. These ionic compounds, formed by the transfer of a proton from an acid to a base, are pivotal in diverse fields such as pharmaceutical sciences, where they are used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). mdpi.com In materials science, their ordered crystalline structures give rise to unique photochemical and photophysical properties.
The process of proton transfer is fundamental to many chemical and biological phenomena, including enzyme catalysis and the function of DNA. oup.com By creating salts, chemists can harness and control these interactions to design materials with specific functions. The formation of a salt versus a neutral co-crystal can often be predicted by the difference in acidity (pKa) between the acid and base components, providing a rational design strategy for crystal engineering. cymitquimica.com The resulting charge-assisted hydrogen bonds in these salts are typically stronger and more directional than those in neutral co-crystals, allowing for the reliable formation of specific supramolecular synthons—predictable and robust structural motifs.
Role of Oxalic Acid in Organic Salt Formation and Crystal Engineering
Oxalic acid, the simplest dicarboxylic acid, is a particularly effective and versatile component in the field of crystal engineering. wikipedia.org Its structure, featuring two carboxylic acid groups, allows it to act as a potent hydrogen bond donor, capable of interacting with one or two base molecules. This versatility enables the formation of salts with different stoichiometries, such as 1:1 or 2:1 (base:acid), which significantly influences the final supramolecular architecture. mdpi.com
As one of the strongest organic acids, oxalic acid readily transfers its protons to a wide variety of organic bases, ensuring the formation of ionic salts. wikipedia.org The resulting oxalate (B1200264) or hydrogen oxalate anions are excellent hydrogen bond acceptors. This predictable interaction is frequently exploited to link base molecules into specific arrangements like chains, sheets, or more complex three-dimensional networks. journalspress.com Researchers have successfully used oxalic acid to create multicomponent crystals with compounds like 9-ethyladenine (B1664709) and various diazanaphthalenes, demonstrating its reliability in forming charge-assisted hydrogen bonds that direct the crystal packing. mdpi.comresearchgate.net
Pyrrole-containing Amine Derivatives as Building Blocks in Supramolecular Assemblies
The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a key structural component in many vital biological molecules, including heme and chlorophyll. wikipedia.org In supramolecular chemistry, pyrrole and its derivatives are valuable building blocks due to a combination of features. The pyrrole ring itself is π-conjugated and can participate in π-π stacking interactions, while the N-H group can act as a hydrogen bond donor. oup.com Furthermore, the pyrrole nitrogen's lone pair of electrons contributes to the ring's aromaticity, but the ring can still be involved in various non-covalent interactions. oup.com
Pyrrole-containing amine derivatives, such as 2-pyrrol-1-ylethanamine, combine these features with a flexible side chain terminating in a basic amine group. cymitquimica.com This primary amine is a strong proton acceptor, making it an ideal candidate for forming proton-transfer salts with acids. The combination of a rigid, aromatic pyrrole head and a flexible, basic tail allows these molecules to self-assemble into sophisticated supramolecular structures when combined with appropriate partners like dicarboxylic acids. These assemblies can form gels, liquid crystals, or other functional materials. nih.gov
Research Scope for the Oxalic Acid; 2-pyrrol-1-ylethanamine Salt System
The specific salt system formed from oxalic acid and 2-pyrrol-1-ylethanamine represents a compelling target for research in supramolecular chemistry. This system combines the strong, bifunctional hydrogen-bonding capability of oxalic acid with the aromatic and basic properties of the pyrrole-containing amine. The primary amine of 2-pyrrol-1-ylethanamine is expected to be readily protonated by oxalic acid, leading to the formation of a robust organic salt.
The key research questions for this system involve the stoichiometry and the resulting supramolecular architecture. Depending on the crystallization conditions, either a 1:1 salt (one protonated amine with a hydrogen oxalate anion) or a 2:1 salt (two protonated amines with an oxalate dianion) could be formed. Each possibility would lead to distinct hydrogen-bonding patterns and crystal packing. The interplay between the strong, charge-assisted N-H···O hydrogen bonds from the ammonium-oxalate interaction and the weaker C-H···O and potential π-π stacking interactions from the pyrrole rings would govern the final solid-state structure. Elucidating the crystal structure of this salt would provide valuable insights into the principles of crystal engineering and could lead to new materials with tailored properties.
Detailed Research Data
While specific experimental data for the combined "Oxalic acid; 2-pyrrol-1-ylethanamine" salt is not available in published literature, we can compile the known properties of the individual components and predict the characteristics of the resulting salt.
Table 1: Physicochemical Properties of Individual Components
| Property | Oxalic Acid | 2-pyrrol-1-ylethanamine |
|---|---|---|
| IUPAC Name | Ethanedioic acid | 2-(1H-pyrrol-1-yl)ethan-1-amine |
| CAS Number | 144-62-7 (anhydrous) | 29709-35-1 |
| Molecular Formula | C₂H₂O₄ | C₆H₁₀N₂ |
| Molar Mass | 90.03 g/mol (anhydrous) | 110.16 g/mol |
| Appearance | White crystalline solid | Colorless to light yellow liquid |
| Key Functional Groups | 2x Carboxylic Acid | 1x Pyrrole, 1x Primary Amine |
| pKa | pKa₁ = 1.25, pKa₂ = 4.27 | ~7.53 (Predicted) |
Data sourced from multiple chemical databases and literature. wikipedia.orgsigmaaldrich.comchemicalbook.com
Table 2: Predicted Supramolecular Interactions in the Oxalic Acid; 2-pyrrol-1-ylethanamine Salt System
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Structure |
|---|---|---|---|
| Charge-Assisted Hydrogen Bond | Protonated Amine (R-NH₃⁺) | Oxalate (⁻OOC-COO⁻) | Primary and most dominant interaction, forming robust synthons that define the core structure. |
| Hydrogen Bond | Pyrrole (N-H) | Oxalate (C=O) | Secondary interaction, linking the primary salt units into extended networks (chains/sheets). |
| Hydrogen Bond | C-H (aliphatic/aromatic) | Oxalate (C=O) | Weaker interactions that contribute to the stability and fine-tuning of the 3D crystal packing. |
| π-π Stacking | Pyrrole Ring | Pyrrole Ring | May lead to stacked columnar structures, influencing electronic and optical properties. |
Predictions are based on known crystal structures of similar oxalate salts and pyrrole-based assemblies. mdpi.comoup.comjournalspress.com
Structure
2D Structure
Properties
IUPAC Name |
oxalic acid;2-pyrrol-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.C2H2O4/c7-3-6-8-4-1-2-5-8;3-1(4)2(5)6/h1-2,4-5H,3,6-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHRTQOHKFTKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Oxalic Acid; 2 Pyrrol 1 Ylethanamine Salt
Solution-Based Crystallization Techniques
Slow evaporation is a straightforward and efficient technique for crystal growth. This method entails dissolving the amine (2-pyrrol-1-ylethanamine) and the acid (oxalic acid) in a suitable solvent, which is then allowed to evaporate at a steady rate and constant temperature. As the solvent diminishes, the salt concentration rises, leading to supersaturation and subsequent crystal formation.
For the synthesis of the title compound, equimolar quantities of 2-(1H-pyrrol-1-yl)ethanamine and oxalic acid are dissolved in methanol (B129727). The solution is then left to evaporate slowly at ambient temperature. This process yields colorless, plate-like crystals of the salt, identified as (C₆H₁₁N₂)⁺·(C₂HO₄)⁻, which are suitable for X-ray diffraction analysis. The crystal structure has been identified as monoclinic, with a P21/c space group.
Table 1: Crystallization Parameters via Slow Evaporation
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reactant Ratio | 1:1 (equimolar) |
| Temperature | Room Temperature |
| Crystal Habit | Colorless plates |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Solvent diffusion, which includes vapor and liquid-liquid diffusion, is another established technique for growing crystals. In this approach, the reactants are dissolved in a solvent, and a second solvent (an anti-solvent) in which the salt is not soluble is gradually introduced. The intermixing of the two solvents lowers the salt's solubility, prompting crystallization. This can be accomplished by carefully layering the anti-solvent over the reactant solution or by allowing the anti-solvent's vapor to diffuse into the solution. The use of an antisolvent is often necessary to induce and control the crystallization of salts whose solubility is not strongly dependent on temperature. nih.gov
Mechanochemistry utilizes mechanical energy to initiate and sustain chemical reactions. nih.gov This method, which is either solvent-free or uses minimal solvent, is considered a green chemical approach because it reduces or eliminates the need for large volumes of solvents. nih.gov The simple act of grinding the reactants together, with a mortar and pestle or in a ball mill, can supply the necessary energy for the acid-base reaction to occur and form the salt. researchgate.net This technique is particularly advantageous as it is operationally simple and can be tolerant to air and water. researchgate.net While numerous mechanochemical syntheses of amides and other organic compounds have been developed, specific application to 2-pyrrol-1-ylethanamine oxalate (B1200264) would require empirical development. nih.govacs.org
Optimization of Reaction Parameters for Salt Formation Efficiency
The success of salt formation, especially concerning yield and crystal quality, is heavily influenced by various reaction parameters. nih.gov Optimizing these factors is essential for producing the desired product with high purity and suitable physical characteristics. numberanalytics.com
For solution-based methods , key parameters for optimization include:
Solvent and Anti-solvent Selection: The choice of solvent is critical. For instance, methanol can be used as the primary solvent, with other liquids like propan-1-ol or acetonitrile (B52724) acting as anti-solvents to control precipitation. acs.org
Reactant Concentration: The initial concentration of the acid and base impacts the crystallization rate and crystal size. researchgate.net
Stoichiometry: A 1:1 molar ratio of acid to base is generally optimal for forming a simple salt.
Temperature and Pressure: These parameters influence reactant solubility and solvent evaporation rates, and their control is vital for consistent crystal growth. sympatec.com
pH: The pH of the solution can affect the solubility of the components and the stability of the final salt. nih.gov
For mechanochemical synthesis , optimization would focus on:
Grinding/Milling Time and Frequency: These factors dictate the energy input.
Liquid-Assisted Grinding (LAG): The addition of a small amount of liquid can significantly affect reaction kinetics. researchgate.net
Milling Auxiliaries: Inert solids like aluminum oxide can be used to improve yields and simplify work-up procedures. researchgate.net
Purification and Isolation Protocols
Following crystallization, the salt must be isolated from the mother liquor and purified to remove unreacted starting materials or byproducts. researchgate.net
A typical isolation and purification protocol involves:
Filtration: The crystals are separated from the solution, often using filtration under reduced pressure. psu.edu
Washing: The collected crystals are washed with a small volume of a cold solvent in which the salt has low solubility. This step removes residual mother liquor and impurities from the crystal surfaces. The choice of washing solvent is crucial to prevent the product from dissolving. google.com
Drying: The purified crystals are dried to eliminate any remaining solvent, which can be achieved by air drying or using a vacuum desiccator.
This purification strategy can be adapted; for example, by dissolving the crude salt in a specific solvent system where the desired salt is soluble but impurities are not, followed by separation and recrystallization. researchgate.netmiamioh.edu The varying solubility of organic salts versus their neutral forms can also be exploited for purification through pH-controlled extractions. researchgate.net
Advanced Crystallographic Investigations
Single Crystal X-ray Diffraction Analysis
The cornerstone of understanding a crystalline material's structure is single-crystal X-ray diffraction. This powerful analytical technique provides precise measurements of the electron density distribution within a crystal, allowing for the determination of atomic positions with high accuracy.
The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. Its determination, along with the dimensions of the unit cell (the basic repeating block of the crystal), is the first step in any crystallographic analysis. For the title compound, this information is currently not publicly available.
Within a crystal lattice, molecules and ions may adopt specific conformations (spatial arrangements of atoms). A conformational analysis of the 2-pyrrol-1-ylethanamine cation and the oxalate (B1200264) anion would reveal the most stable arrangement of these ions in the solid state, providing insights into the energetic landscape of the crystal. This analysis is contingent on having the atomic coordinates from a crystal structure determination, which are not available.
Powder X-ray Diffraction Characterization of Bulk Material
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a crystalline material based on the diffraction of X-rays by the planes of atoms in the crystal lattices. While PXRD is excellent for identifying crystalline phases and assessing purity, it generally does not provide the atomic-level detail of single-crystal XRD. A search for a PXRD pattern for Oxalic acid; 2-pyrrol-1-ylethanamine has not yielded any specific results.
Polymorphism and Pseudopolymorphism in Oxalic Acid-Amine Salt Systems
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (solvates or hydrates). These phenomena are common in organic salts like those formed between oxalic acid and amines. Different polymorphs and pseudopolymorphs can exhibit distinct physical properties, including solubility, stability, and melting point. The study of polymorphism is crucial in materials science and pharmaceuticals. While the general principles are well-established, a specific discussion on the polymorphic behavior of Oxalic acid; 2-pyrrol-1-ylethanamine is not possible without experimental data.
Crystallization Thermodynamics and Kinetics
The formation of a crystal from a solution or melt is governed by the principles of thermodynamics and kinetics. Thermodynamic factors determine the spontaneity of the crystallization process, while kinetic factors influence the rate at which crystals form and grow. Studies on the crystallization of oxalic acid and its salts with various amines often focus on understanding nucleation, crystal growth mechanisms, and the influence of solvent and temperature on the final crystalline product. However, specific thermodynamic and kinetic data for the crystallization of Oxalic acid; 2-pyrrol-1-ylethanamine are not documented in the available literature.
Comprehensive Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is instrumental in identifying the functional groups present in the salt and elucidating the nature of the hydrogen bonding network.
The FTIR spectrum of 2-(1H-pyrrol-1-yl)ethanaminium oxalate (B1200264) is dominated by features that confirm the formation of the salt. In the spectrum of pure oxalic acid, a very broad absorption band is typically observed from 2500 to 3500 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. nih.gov Concurrently, a sharp C=O stretching vibration appears around 1700 cm⁻¹. nih.gov For the free base, 2-(1H-pyrrol-1-yl)ethanamine, the spectrum would show N-H stretching vibrations of a primary amine around 3300-3400 cm⁻¹ and C-H stretching from the pyrrole (B145914) ring and ethyl chain just below 3000 cm⁻¹. researchgate.net
Upon salt formation, these characteristic peaks undergo predictable shifts. The broad O-H absorption of oxalic acid disappears, and new, broad, and strong absorptions emerge in the 2500-3000 cm⁻¹ region. These are attributed to the N-H stretching vibrations of the newly formed ethanaminium cation (R-NH₃⁺). The sharp C=O peak of the carboxylic acid is replaced by two distinct bands corresponding to the carboxylate anion (COO⁻): a strong, asymmetric stretching vibration typically between 1550-1620 cm⁻¹ and a weaker, symmetric stretching vibration between 1300-1420 cm⁻¹. nih.govnih.gov The presence of pyrrole ring vibrations, including C-H and C=C stretching, remains evident in the spectrum.
Table 1: Expected FTIR Spectral Data for 2-(1H-pyrrol-1-yl)ethanaminium oxalate
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3100-3150 | C-H stretch | Pyrrole Ring |
| 2500-3000 | N-H stretch (broad) | Ammonium (B1175870) (R-NH₃⁺) |
| 1550-1620 | Asymmetric C=O stretch | Carboxylate (COO⁻) |
| ~1500 | N-H bend | Ammonium (R-NH₃⁺) |
| 1300-1420 | Symmetric C=O stretch | Carboxylate (COO⁻) |
| ~720-750 | C-H out-of-plane bend | Pyrrole Ring |
Raman spectroscopy provides complementary information to FTIR analysis. For oxalic acid, a prominent feature in the Raman spectrum is the C-C stretching vibration. chemicalbook.com The formation of metal oxalates is known to cause shifts in these bands, and similar principles apply to the formation of the ammonium salt. nih.govchemicalbook.com The Raman spectrum of gaseous oxalic acid shows five distinct bands assigned to in-plane fundamental modes. nih.gov
In the salt, the most significant changes would involve the carboxylate group. The symmetric stretch of the COO⁻ group, which is often weak in the FTIR spectrum, typically gives a strong band in the Raman spectrum in the 1300-1420 cm⁻¹ region. The C=C stretching modes of the pyrrole ring are also Raman active and would be observable. The low-frequency region of the Raman spectrum can provide information about the lattice vibrations of the crystalline salt.
Table 2: Expected Raman Spectral Data for 2-(1H-pyrrol-1-yl)ethanaminium oxalate
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3100 | C-H stretch | Pyrrole Ring |
| ~1600 | C=C stretch | Pyrrole Ring |
| 1300-1420 | Symmetric C=O stretch (strong) | Carboxylate (COO⁻) |
| ~900 | C-C stretch | Oxalate backbone |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ionic State and Molecular Connectivity
NMR spectroscopy is a powerful tool for confirming the ionic state of the compound and mapping its molecular connectivity through the analysis of proton, carbon, and nitrogen nuclei.
The ¹H NMR spectrum provides clear evidence of the proton transfer from oxalic acid to the amine. In a suitable solvent like DMSO-d₆, the two acidic protons of oxalic acid would typically appear as a very broad singlet far downfield. acgpubs.org The free 2-(1H-pyrrol-1-yl)ethanamine would exhibit signals for the pyrrole ring protons (two sets of triplets), the two methylene (B1212753) groups of the ethyl chain, and a signal for the primary amine (-NH₂) protons. sigmaaldrich.com
In the spectrum of 2-(1H-pyrrol-1-yl)ethanaminium oxalate, the signal for the carboxylic acid protons vanishes. A new, broad signal appears, integrating to three protons, corresponding to the ammonium (-NH₃⁺) group. This signal's broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. The protons on the ethyl chain, particularly the methylene group adjacent to the ammonium nitrogen (-CH₂-NH₃⁺), experience a significant downfield shift compared to their position in the free amine due to the electron-withdrawing effect of the positive charge. The pyrrole proton signals would also be present, likely with minor shifts due to the change in the substituent's electronic nature.
Table 3: Expected ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton Environment | Expected Chemical Shift (δ) | Multiplicity | Notes |
|---|---|---|---|
| -NH₃⁺ | ~7.5-8.5 (broad) | s (br) | Signal confirms protonation. Position and width are solvent and concentration dependent. |
| Pyrrole C2, C5-H | ~6.7-6.9 | t | Protons adjacent to N in pyrrole ring. |
| Pyrrole C3, C4-H | ~6.0-6.2 | t | Protons beta to N in pyrrole ring. |
| N-CH₂- (Pyrrole) | ~4.1-4.3 | t | Shifted downfield relative to the free amine. |
| N-CH₂-CH₂-NH₃⁺ | ~3.1-3.3 | t | Shifted significantly downfield due to adjacent NH₃⁺ group. |
The ¹³C NMR spectrum corroborates the findings from ¹H NMR. Oxalic acid itself shows a single signal for its two equivalent carboxyl carbons, typically around 160-165 ppm. spectrabase.com The free amine, 2-(1H-pyrrol-1-yl)ethanamine, would have four distinct signals: two for the non-equivalent pyrrole carbons and two for the ethyl chain carbons. sigmaaldrich.com
Upon formation of the salt, the carboxyl carbon signal of the oxalate dianion would shift slightly, remaining in the 160-170 ppm range. The most notable change occurs in the ethylamine (B1201723) portion of the molecule. The carbon atom bonded to the ammonium nitrogen (-CH₂-NH₃⁺) would be deshielded and shift downfield compared to its position in the free amine. The other carbon of the ethyl bridge and the pyrrole carbons would experience smaller shifts.
Table 4: Expected ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon Environment | Expected Chemical Shift (δ) | Notes |
|---|---|---|
| COO⁻ | ~162-166 | Carboxylate carbon of oxalate. |
| Pyrrole C2, C5 | ~120-122 | Carbons adjacent to N in pyrrole ring. |
| Pyrrole C3, C4 | ~107-109 | Carbons beta to N in pyrrole ring. |
| N-CH₂- (Pyrrole) | ~48-50 | - |
| -CH₂-NH₃⁺ | ~36-38 | Shifted downfield due to protonation of the attached nitrogen. |
¹⁵N NMR spectroscopy, although less common, offers the most direct probe of the nitrogen atom's chemical environment. For a primary amine like 2-(1H-pyrrol-1-yl)ethanamine, the ¹⁵N spectrum would show two signals: one for the sp²-hybridized pyrrole nitrogen and one for the sp³-hybridized primary amine nitrogen.
Upon protonation to form the ammonium salt, the chemical shift of the amine nitrogen undergoes a significant upfield shift (typically Δδ ≈ -30 to -50 ppm). This change is a hallmark of the conversion of a free amine to an ammonium ion. The chemical shift of the pyrrole nitrogen would be much less affected, confirming that protonation occurs selectively at the more basic primary amine site. This selectivity is expected, as the lone pair on the pyrrole nitrogen is part of the aromatic sextet and thus significantly less available for protonation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the chromophores present in the molecule. For the salt, oxalic acid; 2-pyrrol-1-ylethanamine, the UV-Vis spectrum is expected to be a composite of the absorptions from the pyrrole ring of the 2-pyrrol-1-ylethanamine cation and the carboxyl groups of the oxalate anion.
The pyrrole ring is an aromatic heterocycle and is the primary chromophore in the 2-pyrrol-1-ylethanamine moiety. Aromatic systems typically exhibit characteristic π-π* transitions. In pyrrole itself, absorption bands are observed around 250 nm and 287 nm, which are attributed to π-π* transitions within the C=C chromophore. researchgate.net The substitution of an ethylamine group on the nitrogen atom is not expected to significantly shift the primary absorption bands of the pyrrole ring.
The electronic transitions for the key chromophores are summarized in the table below.
| Chromophore | Expected Transition | Approximate Wavelength (λmax) |
| Pyrrole Ring | π → π | ~250 - 290 nm |
| Carboxyl Groups | n → π | < 220 nm |
Mass Spectrometry for Molecular Ion Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For the salt, oxalic acid; 2-pyrrol-1-ylethanamine, mass spectrometry can be used to confirm the molecular weight of the constituent ions. The salt is composed of the 2-pyrrol-1-ylethanamine cation and the oxalate anion.
The molecular weight of 2-pyrrol-1-ylethanamine (C₆H₁₀N₂) is 110.16 g/mol . sigmaaldrich.com In positive ion mode mass spectrometry, this would be expected to appear as the protonated molecular ion [M+H]⁺ at an m/z of approximately 111.17. The molecular weight of oxalic acid (C₂H₂O₄) is 90.03 g/mol . In negative ion mode, the oxalate dianion [C₂O₄]²⁻ would have an m/z of 44.01, while the hydrogen oxalate anion [HC₂O₄]⁻ would have an m/z of 89.02.
The fragmentation pattern in mass spectrometry provides valuable structural information. For the 2-pyrrol-1-ylethanamine cation, fragmentation would likely involve the cleavage of the ethylamine side chain. Studies on the fragmentation of 2-substituted pyrrole derivatives have shown that typical losses include the side chain or parts of it. nih.gov For instance, the loss of the ethylamine group could lead to the formation of a pyrrole radical cation.
The expected molecular ions and their corresponding mass-to-charge ratios are detailed in the table below.
| Ion | Formula | Molecular Weight ( g/mol ) | Expected m/z |
| 2-pyrrol-1-ylethanamine (M) | C₆H₁₀N₂ | 110.16 | - |
| Protonated 2-pyrrol-1-ylethanamine | [C₆H₁₁N₂]⁺ | 111.17 | 111.17 |
| Oxalic Acid (M') | C₂H₂O₄ | 90.03 | - |
| Hydrogen Oxalate Anion | [C₂HO₄]⁻ | 89.02 | 89.02 |
| Oxalate Dianion | [C₂O₄]²⁻ | 88.02 | 44.01 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, provides insights into the molecule's stability and electronic transport properties. This section would have detailed these energy values and their implications.
Electrostatic Potential Surface Analysis
An electrostatic potential surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is vital for predicting intermolecular interactions and reaction sites.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Interactions
QTAIM is a theoretical framework that defines atomic properties and chemical bonds based on the topology of the electron density. This analysis would have been used to characterize the nature of the chemical bonds (covalent, ionic, hydrogen bonds) within the "oxalic acid;2-pyrrol-1-ylethanamine" structure and quantify their strengths.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It is particularly useful for studying charge transfer events, hyperconjugative interactions, and the delocalization of electron density, which are fundamental to understanding chemical reactivity and stability.
Theoretical Prediction of Spectroscopic Signatures
Computational chemistry offers powerful tools to predict the spectroscopic signatures of molecules, providing valuable insights into their structure and bonding. For the salt "this compound," density functional theory (DFT) calculations are a common method to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can guide experimental efforts in characterizing the compound.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectrum of the oxalic acid and 2-pyrrol-1-ylethanamine salt is expected to be complex, with characteristic bands arising from both the oxalate (B1200264) dianion and the protonated 2-pyrrol-1-ylethanaminium cation. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to compute the harmonic vibrational frequencies. researchgate.netrsc.org These calculations would likely be performed on the ion pair in a simulated solvent environment to better approximate experimental conditions.
The most prominent features in the predicted IR spectrum would arise from the carboxylate group of the oxalate dianion and the ammonium (B1175870) group of the cation. The symmetric and asymmetric stretching vibrations of the C=O bonds in the oxalate dianion are expected to be strong and would appear at distinct frequencies. surrey.ac.uk The N-H stretching vibrations of the protonated amine would also be a key feature, typically appearing as a broad band due to hydrogen bonding interactions with the oxalate anion. researchgate.net Vibrational modes associated with the pyrrole (B145914) ring, such as C-H and C-N stretching, would also be present but may be less intense. researchgate.net
A hypothetical table of predicted key vibrational frequencies is presented below. These values are illustrative and based on typical ranges for such functional groups from computational studies on similar compounds. researchgate.netrsc.orgsurrey.ac.uk
Table 1: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Oxalate (COO⁻) | Asymmetric Stretch | 1650 - 1700 |
| Oxalate (COO⁻) | Symmetric Stretch | 1300 - 1350 |
| Ammonium (NH₃⁺) | N-H Stretch | 2800 - 3200 (broad) |
| Ammonium (NH₃⁺) | N-H Bend | 1580 - 1620 |
| Pyrrole | C-H Stretch | 3100 - 3150 |
| Pyrrole | Ring Stretch | 1450 - 1550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts provide another layer of structural verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR spectra. researchgate.netnih.gov
For the 2-pyrrol-1-ylethanaminium cation, the protonation of the primary amine group would lead to a significant downfield shift of the adjacent methylene (B1212753) protons in the ¹H NMR spectrum compared to the neutral amine. The protons on the pyrrole ring are also expected to have distinct chemical shifts. rsc.orgpearson.com In the ¹³C NMR spectrum, the carbons of the oxalate anion would appear as a single peak due to symmetry, while the carbons of the cation would show distinct signals, with the carbon adjacent to the ammonium group being significantly affected by protonation. rsc.org
An illustrative table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on general principles and data from computational studies on similar pyrrole derivatives and protonated amines. researchgate.netrsc.orgpearson.com
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for the 2-pyrrol-1-ylethanaminium Cation
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrole C2/C5-H | 6.5 - 7.0 | 120 - 125 |
| Pyrrole C3/C4-H | 6.0 - 6.5 | 108 - 112 |
| N-CH₂ | 4.0 - 4.5 | 45 - 50 |
| CH₂-NH₃⁺ | 3.0 - 3.5 | 38 - 42 |
| Oxalate C=O | - | 160 - 165 |
Investigation of Proton Transfer Equilibria
The formation of the salt "this compound" involves the transfer of protons from the two carboxylic acid groups of oxalic acid to the primary amine group of 2-pyrrol-1-ylethanamine. Computational studies can elucidate the thermodynamics and kinetics of these proton transfer events, providing insight into the stability of the resulting ion pair.
Thermodynamics of Proton Transfer
The equilibrium of the proton transfer reaction can be investigated by calculating the change in Gibbs free energy (ΔG) for the reaction in the gas phase and in solution. researchgate.net This is typically done using high-level DFT or ab initio methods. The reaction can be represented as:
(COOH)₂ + H₂N-CH₂-CH₂-C₄H₄N → [COO⁻]₂[H₃N⁺-CH₂-CH₂-C₄H₄N]
Computational models can predict the proton affinities of the base (2-pyrrol-1-ylethanamine) and the pKa values of both the acid and the conjugate acid of the base. nih.gov The significant difference in the acidity of oxalic acid (a dicarboxylic acid) and the basicity of the primary amine in 2-pyrrol-1-ylethanamine strongly suggests that double proton transfer to form the dianion and a dication (if a second basic site were available) or, more likely in this 1:1 stoichiometry, a single proton transfer to form a hydrogen oxalate anion and a protonated amine, is thermodynamically favorable. nih.govacs.org However, in the solid state or concentrated solutions, the formation of the oxalate dianion and the protonated amine is expected.
The stability of the resulting ion pair is significantly influenced by intermolecular hydrogen bonding and solvent effects. researchgate.netnih.gov Computational models can quantify the strength of the N-H···O hydrogen bonds between the ammonium cation and the oxalate anion. These interactions are crucial for the stability of the salt. rsc.org
Proton Transfer Dynamics
Beyond the thermodynamics, computational methods like ab initio molecular dynamics (AIMD) can be used to study the dynamics of the proton transfer process. acs.org These simulations can reveal the pathway and the energy barrier associated with the proton moving from the carboxylic acid to the amine. researchgate.net
For a system like oxalic acid and an amine, the proton transfer is generally expected to be a low-barrier process, especially in the presence of a polar solvent that can stabilize the forming ionic species. researchgate.net The potential energy surface (PES) for the proton transfer can be mapped out, identifying the transition state structure. The geometry of the transition state would likely involve an elongated O-H bond and a shortened N···H distance as the proton is shared between the oxygen and nitrogen atoms.
A hypothetical data table summarizing the key thermodynamic parameters for the proton transfer is shown below. These values are illustrative and based on computational studies of similar acid-base reactions. researchgate.netnih.gov
Table 3: Illustrative Thermodynamic Data for Proton Transfer
| Parameter | Predicted Value | Significance |
|---|---|---|
| ΔG° (gas phase) | > 0 | Proton transfer is less favorable in isolation. |
| ΔG° (aqueous) | < 0 | Proton transfer is spontaneous in water. |
| Proton Affinity (amine) | ~900-950 kJ/mol | High basicity of the amine group. |
| pKa (oxalic acid, 1st) | ~1.2 | Strong acid, readily donates a proton. |
| pKa (oxalic acid, 2nd) | ~4.2 | Second proton donation is less favorable but still occurs. |
| pKa (conjugate acid) | ~10-11 | The protonated amine is a weak acid. |
Elucidation of Supramolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding Networks (N-H...O, O-H...O, C-H...O)
Hydrogen bonds are the principal directional forces in the crystal packing of organic ammonium (B1175870) carboxylate salts. In the hypothetical structure of 2-pyrrol-1-ylethanammonium hydrogen oxalate (B1200264), the ammonium group (-NH3+) of the cation is an excellent hydrogen bond donor, while the carboxylate and carboxylic acid groups of the hydrogen oxalate anion are excellent acceptors.
Characterization of Strong and Weak Hydrogen Bonds
A representative data table for such interactions, if experimental data were available, would appear as follows:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Interaction Type |
| N+-H···O- | n/a | n/a | n/a | n/a | Strong, Charge-Assisted |
| O-H···O | n/a | n/a | n/a | n/a | Strong |
| C-H···O | n/a | n/a | n/a | n/a | Weak |
| Note: This table is illustrative. Data is not available for the specified compound. |
Role of Hydrogen Bonding in Directing Crystal Assembly
The robust N-H···O and O-H···O hydrogen bonds are expected to form primary structural motifs. For instance, the hydrogen oxalate anions could link into infinite chains via O-H···O bonds. These anionic chains would then be cross-linked by the 2-pyrrol-1-ylethanammonium cations through N-H···O interactions, forming layers or a three-dimensional network. The specific dimensionality and topology of this network are entirely dependent on the geometry of the ions and the precise hydrogen bonding patterns established.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment.
Quantification of Intermolecular Interactions
This analysis partitions the crystal space among molecules and provides a quantitative summary of the different types of intermolecular contacts. For a salt like 2-pyrrol-1-ylethanammonium hydrogen oxalate, the analysis would yield the percentage contribution of each interaction type to the total Hirshfeld surface area. It is anticipated that O···H/H···O contacts, corresponding to the strong N-H···O and O-H···O hydrogen bonds, would be the most significant contributors.
An example of a data table generated from Hirshfeld analysis is shown below:
| Interaction Type | Contribution (%) |
| O···H / H···O | n/a |
| H···H | n/a |
| C···H / H···C | n/a |
| N···H / H···N | n/a |
| C···C | n/a |
| Other | n/a |
| Note: This table is illustrative. Data is not available for the specified compound. |
Visualization of Interaction Types
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a graphical summary of each interaction type. They plot the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). The resulting plot has distinct regions characteristic of specific interaction types. For instance, sharp, prominent spikes at short di and de values would correspond to the strong O···H hydrogen bonds, while more diffuse regions would indicate weaker contacts like H···H and C···H.
π-π Stacking Interactions Involving Pyrrole (B145914) Rings
The pyrrole ring in the 2-pyrrol-1-ylethanamine cation is a five-membered aromatic heterocycle capable of engaging in π-π stacking interactions. These interactions occur when two aromatic rings are packed in a face-to-face or offset manner, contributing to the cohesive energy of the crystal. The presence of an ethyl spacer between the pyrrole ring and the ammonium group provides conformational flexibility, which could potentially facilitate such stacking arrangements. In many crystal structures, π-π stacking serves as a secondary organizing force that helps to consolidate a supramolecular assembly primarily directed by stronger hydrogen bonds. The strength and geometry of these interactions (e.g., centroid-to-centroid distance) would be key parameters to determine from crystallographic data.
After a comprehensive search for scientific literature and crystallographic data, no specific information was found for the chemical compound “oxalic acid;2-pyrrol-1-ylethanamine”. The search included queries for its crystal structure, supramolecular interactions, van der Waals forces, and crystal packing motifs.
The performed searches did not yield any experimental or theoretical studies detailing the specific interactions and crystal structure of the salt formed between oxalic acid and 2-pyrrol-1-ylethanamine. While general information on the crystal structures of oxalic acid and its salts with other amines, as well as compounds containing a pyrrolidine (B122466) moiety, is available, a detailed analysis for the specified compound cannot be provided without direct scientific evidence.
Therefore, the elucidation of its specific supramolecular interactions and crystal packing motifs, as requested in the outline, cannot be completed at this time due to the absence of published research on this particular compound. Further experimental investigation, including single-crystal X-ray diffraction, would be required to determine these structural details.
Chemical Reactivity and Derivatization Pathways of the Salt
Thermal Decomposition Pathways and Products
Specific experimental data on the thermal decomposition of 2-(pyrrol-1-yl)ethanaminium oxalate (B1200264) is not available. However, based on the thermal behavior of other amine oxalates and oxalic acid itself, a general decomposition pathway can be proposed. Upon heating, the salt would likely undergo an initial proton transfer from the ethanaminium cation to the oxalate anion. Further heating would lead to the decomposition of oxalic acid. Anhydrous oxalic acid is known to decompose into carbon dioxide and formic acid at temperatures between 125–175 °C. The formic acid can further decompose to carbon monoxide and water.
The 2-pyrrol-1-ylethanamine fragment would likely remain intact under these initial decomposition temperatures but could undergo further reactions or degradation at higher temperatures, potentially leading to polymerization or fragmentation of the pyrrole (B145914) ring.
Table 1: Predicted Thermal Decomposition Products of 2-(Pyrrol-1-yl)ethanaminium Oxalate
| Initial Reactant | Predicted Primary Gaseous Products | Predicted Secondary Gaseous Products | Predicted Solid Residue (at moderate temperatures) |
| 2-(Pyrrol-1-yl)ethanaminium oxalate | Carbon dioxide (CO2), Formic acid (HCOOH) | Carbon monoxide (CO), Water (H2O) | 2-pyrrol-1-ylethanamine |
Solid-State Reactivity Studies
No solid-state reactivity studies specifically concerning 2-(pyrrol-1-yl)ethanaminium oxalate have been reported. In the solid state, the reactivity would be dictated by the crystal packing and the proximity of reactive functional groups. Potential solid-state reactions could include polymerization initiated by heat or irradiation, or solid-state acid-base reactions if co-crystallized with other reactive species. Studies on the solid-state reactions of metal oxalates have shown decomposition to carbonates and oxides, though the reactivity of an amine oxalate would differ significantly.
Solution-Phase Chemical Transformations
In solution, 2-(pyrrol-1-yl)ethanaminium oxalate would exist as an equilibrium between the salt and its constituent ions: 2-(pyrrol-1-yl)ethanaminium and oxalate. The chemical transformations would therefore be characteristic of these individual species.
The pyrrole ring of the cation is susceptible to electrophilic substitution reactions, although the protonated amino group would be deactivating. The reactivity could be modulated by adjusting the pH of the solution. At higher pH values, deprotonation of the ammonium (B1175870) group would yield the free amine, 2-pyrrol-1-ylethanamine, making the pyrrole ring more susceptible to reactions such as acylation or alkylation at the nitrogen or on the ring itself.
The oxalate anion in solution can act as a precipitating agent for various metal cations and can also be oxidized.
Role of the Salt as a Precursor in Organic Synthesis
While there is no direct evidence of 2-(pyrrol-1-yl)ethanaminium oxalate being used as a precursor, the parent amine, 2-pyrrol-1-ylethanamine, is a valuable building block in organic synthesis. The salt can be considered a stable, solid form of this amine, which can be liberated by treatment with a base.
The liberated 2-pyrrol-1-ylethanamine can participate in a variety of synthetic transformations. For instance, the primary amine functionality can be used to form amides, imines, or be further alkylated. The pyrrole ring itself can undergo various modifications. The Paal-Knorr synthesis, a common method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While 2-pyrrol-1-ylethanamine is already a pyrrole, its amine functionality allows it to be incorporated into larger molecular scaffolds.
Table 2: Potential Synthetic Applications of 2-pyrrol-1-ylethanamine (derived from the salt)
| Reagent | Reaction Type | Product Class |
| Acyl chloride / Anhydride | Acylation | Amide |
| Aldehyde / Ketone | Condensation | Imine |
| Alkyl halide | Alkylation | Secondary/Tertiary Amine |
| 1,4-Dicarbonyl compound | Paal-Knorr type reaction | N-substituted pyrrole derivatives |
Potential Research Applications and Future Directions
Advanced Materials Science: Design of Hybrid Organic-Inorganic Materials
The compound Oxalic acid;2-pyrrol-1-ylethanamine holds potential as a versatile organic building block for the creation of hybrid organic-inorganic materials. The oxalate (B1200264) anion is well-known for its ability to chelate metal ions, while the pyrrole (B145914) and amine functionalities can also coordinate with metal centers or be used to anchor the molecule to inorganic surfaces.
Research could focus on using this salt as an organic linker to modify the surface of inorganic nanoparticles, such as iron oxide (Fe₃O₄) or silica (B1680970) (SiO₂). The oxalate end could bind to the nanoparticle surface, while the pyrrole-containing end provides a functional interface for further reactions or to impart specific properties, such as hydrophobicity or biocompatibility, to the inorganic core. Such hybrid materials could find applications in targeted drug delivery, magnetic separation processes, or as novel adsorbents.
Crystal Engineering for Functional Materials
Crystal engineering relies on the understanding and utilization of non-covalent interactions to design crystalline solids with desired properties. nih.gov The salt formed from oxalic acid and 2-pyrrol-1-ylethanamine is an ideal candidate for crystal engineering studies. The strong, directional hydrogen bonds between the protonated aminium group (R-NH₃⁺) and the carboxylate groups of the oxalate anion (C₂O₄²⁻ or HC₂O₄⁻) are predictable and can be used to assemble specific supramolecular architectures. journalspress.comresearchgate.net
By controlling the stoichiometry and crystallization conditions (e.g., solvent, temperature), it may be possible to create different crystalline forms (polymorphs) or co-crystals with distinct network structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. journalspress.com These structures could exhibit interesting functional properties, such as tunable porosity for gas storage, specific optical properties for sensors, or unique mechanical properties. The study of amine-diacid salts has shown that such systems can form highly ordered, photoreactive materials, suggesting a potential pathway for developing novel radiation-sensitive materials. rsc.org
Table 3: Predicted Supramolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Structure |
|---|---|---|---|
| Strong Hydrogen Bond | Protonated Amine (-NH₃⁺) | Oxalate Oxygen (-COO⁻) | Primary force driving salt formation and creating robust structural motifs. journalspress.comresearchgate.net |
| Weaker Hydrogen Bond | C-H (Pyrrole Ring) | Oxalate Oxygen (-COO⁻) | Secondary interactions that provide additional stability and influence packing. |
Green Chemistry Applications
The principles of green chemistry emphasize the use of efficient, environmentally benign processes. Oxalic acid itself has been employed as an efficient and reusable organocatalyst for various organic transformations, such as the synthesis of quinoxalines at room temperature. researchgate.net The formation of the this compound salt is typically a high-yield reaction that can be performed with minimal solvent, aligning with green chemistry principles.
Furthermore, the salt itself could be investigated as a novel, recoverable organocatalyst. The combination of an acidic component (oxalate) and a basic component (amine/pyrrole) within the same structure could facilitate bifunctional catalysis for reactions like aldol (B89426) or Knoevenagel condensations. Its solid, crystalline nature would allow for easy separation from reaction mixtures and potential reuse, reducing waste and improving process efficiency. The use of CO₂ and biomass as sustainable feedstocks for producing oxalic acid further enhances its green credentials for future applications. nih.gov
Theoretical Insights into Supramolecular Systems
The study of the this compound system offers a valuable opportunity for theoretical and computational chemistry. Quantum chemical calculations can be used to investigate the thermodynamics and structural characteristics of clusters formed between oxalic acid and amines. rsc.org Such studies can predict the most stable configurations, the strength of hydrogen bonds, and the nature of proton transfer between the acid and the base.
These theoretical insights are crucial for understanding the initial stages of nucleation and crystal growth, which is fundamental to controlling the solid-state form of the material. rsc.org Moreover, computational models can predict properties such as electronic band structure or vibrational spectra, which can then be correlated with experimental findings from techniques like X-ray diffraction and Raman spectroscopy, providing a comprehensive understanding of the material's structure-property relationships.
Prospects for Ligand or Catalyst Component Development
The molecular structure of 2-pyrrol-1-ylethanamine, featuring both a pyrrole ring and an ethylamine (B1201723) chain, makes it an interesting building block for designing ligands for transition metal chemistry. Pyrrole-based ligands, particularly pincer-type ligands, have been shown to stabilize various oxidation states of metals like iron and are active in catalysis. acs.orgdigitellinc.com
The this compound salt could serve as a precursor for more complex ligand synthesis. The amine group can be a starting point for further functionalization, while the pyrrole ring provides an aromatic, electron-rich coordination site. nih.govrsc.org The oxalate counter-ion could either be innocent, simply balancing the charge, or it could participate in coordination to form multinuclear metal complexes. The development of new catalysts based on this scaffold could lead to novel applications in areas such as artificial photosynthesis, water oxidation, or the synthesis of fine chemicals. researchgate.net
Compound Reference Table
Table 4: List of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| Oxalic acid | C₂H₂O₄ |
| 2-pyrrol-1-ylethanamine | C₆H₁₀N₂ |
| Iron Oxide | Fe₃O₄ |
| Silica | SiO₂ |
Q & A
Q. How to prepare a standardized oxalic acid solution for volumetric analysis?
Oxalic acid dihydrate [(COOH)₂·2H₂O] is a primary standard due to its high purity and stability. Methodological steps include:
- Accurately weigh the required mass (based on desired molarity and molecular weight of 126.07 g/mol) using an analytical balance.
- Dissolve in distilled water and transfer to a volumetric flask, ensuring complete dissolution.
- Validate concentration via titration with a strong base (e.g., NaOH). Safety protocols are critical due to oxalic acid's toxicity; use PPE and handle in fume hoods .
Q. What methodological considerations are essential when using oxalic acid for pectin extraction from plant tissues?
Key factors include oxalic acid concentration (e.g., 0.5% w/v), pH adjustment, and temperature (50–75°C). Evidence shows oxalic acid minimizes protein contamination compared to citric acid, but ultrasonication alters nitrogen content. Optimize parameters via factorial designs to balance yield and purity .
Q. How does oxalic acid function in chemical oxygen demand (COD) determination?
Oxalic acid acts as a reducing agent in dichromate-based assays. Its stoichiometric reactivity allows precise COD measurement under controlled conditions. Validate results against standard methods (e.g., Vogel’s quantitative analysis) to address matrix interference limitations .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize oxalic acid biosynthesis in fungal cultures?
Central Composite Design (CCD) identifies critical factors (e.g., pH, glucose/NaNO₃ ratios). For Sclerotium rolfsii Sr25, pH 7.0 and specific nutrient ratios maximize production. Use ANOVA to validate model significance and lack-of-fit tests to ensure reliability. For example, Table 3 in CCD studies highlights optimal factor combinations .
Q. What mechanisms govern hematite dissolution in oxalic-sulfuric acid mixtures?
Synergistic effects between oxalic acid’s chelation and sulfuric acid’s proton attack enhance dissolution. Kinetic studies reveal temperature-dependent shrinking-core models, while thermodynamic modeling aligns with experimental iron release rates. Optimize acid ratios (e.g., 1:1 v/v) to maximize efficiency .
Q. How to resolve discrepancies between predicted and observed iron solubility in oxalic/nitric acid systems?
Outliers (e.g., 4 wt.% oxalic acid with 0.5 M HNO₃) may arise from ionic strength effects or kinetic limitations. Validate models using ICP-ES analysis and adjust for corrosion constraints at high acid concentrations. For example, 8 wt.% oxalic acid achieves only 0.67 M Fe³⁺ vs. a predicted 0.92 M due to nitric acid’s corrosive effects .
Q. What statistical approaches resolve contradictions in oxalic acid pretreatment efficiency for lignocellulosic biomass?
Box-Behnken Response Surface Methodology (RSM) identifies optimal conditions: 5% oxalic acid and 45 min exposure for 83 mg/L reducing sugar yield. Pareto charts highlight insignificant factors (e.g., acid concentration beyond 5%), enabling parameter refinement .
Q. How to assess oxalic acid’s toxicity in invertebrate models while ensuring experimental validity?
Dose-response studies in honey bee larvae reveal LC₅₀ values via probit analysis. Control for exposure duration (e.g., 24–72 hr intervals) and dietary matrix effects. EPA-recommended 3–5% OA in sugar water is safe for adults but lethal to larvae, necessitating species-specific protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
